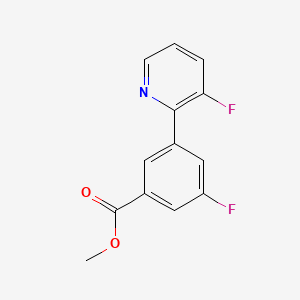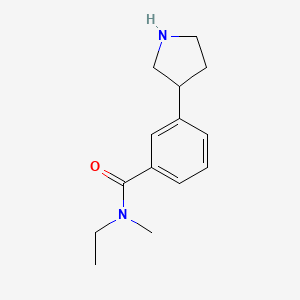
Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate” is a chemical compound with the molecular formula C13H9F2NO2 . It has a molecular weight of 249.21 and is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H9F2NO2/c1-18-13(17)9-5-8(6-10(14)7-9)12-11(15)3-2-4-16-12/h2-7H,1H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 249.21 . It’s typically stored at temperatures between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate derivatives are essential in the study of their chemical properties and potential applications. Huang et al. (2021) describe the synthesis of boric acid ester intermediates, where methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is prepared through a three-step substitution reaction. The compounds' structures were confirmed by various spectroscopic methods and X-ray diffraction, revealing that the molecular structures optimized by density functional theory (DFT) are consistent with the crystal structures. Furthermore, the study delves into the molecular electrostatic potential and frontier molecular orbitals, uncovering some physicochemical properties of these compounds (Huang et al., 2021).
Fluorinated Compounds as Inhibitors
Fluorinated compounds, including those related to this compound, have shown promise as inhibitors in various applications. Vedula et al. (2010) identified a compound with a similar fluorinated structure as a potent inhibitor of the influenza virus, showcasing the potential of fluorinated compounds in antiviral therapies. The study highlights the synthesis and evaluation of C-3' modified ribose nucleosides, which were prepared and tested against A and B viral strains, demonstrating the compound's significant antiviral activity (Vedula et al., 2010).
Potential in Corrosion Inhibition
Arrousse et al. (2021) explored the synthesis of compounds using DFT for corrosion inhibition of mild steel in acidic media. This research signifies the application of fluorinated benzoyl compounds in protecting metals against corrosion, where the synthesized esters were characterized and evaluated for their inhibition effect. The findings reveal that these compounds can serve as efficient inhibitors, offering a protective layer on mild steel surfaces in an acidic environment (Arrousse et al., 2021).
Antimicrobial Applications
Desai et al. (2013) reported on the antimicrobial activity of fluorobenzamides containing thiazole and thiazolidine, synthesized through condensation reactions. These compounds, bearing a fluorine atom in the benzoyl group, were evaluated against a range of bacterial and fungal strains. The presence of fluorine was found to be crucial for enhancing antimicrobial activity, with some compounds exhibiting significant activity at minimal inhibitory concentrations. This study underscores the potential of fluorinated compounds in developing new antimicrobial agents (Desai et al., 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate is a boric acid ester intermediate with benzene rings Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
It is known that boric acid compounds can lead to apoptosis of certain cancer cells by producing highly reactive oxygen species .
Biochemical Pathways
Boric acid compounds are known to play a role in the organic synthesis of drugs, often used in glycol protection, asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .
Result of Action
It is known that boric acid compounds can lead to apoptosis and necrosis of certain cancer cells in the process of inducing oxidative stress .
Action Environment
It is known that the compound should be stored at a temperature of 2-8°c .
Propriétés
IUPAC Name |
methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c1-18-13(17)9-5-8(6-10(14)7-9)12-11(15)3-2-4-16-12/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKCIBLYZCJPLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=C(C=CC=N2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742933 |
Source


|
| Record name | Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365273-04-6 |
Source


|
| Record name | Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![7-Chloroimidazo[1,2-a]pyridin-8-amine](/img/structure/B572262.png)

